Bienvenue dans la boutique en ligne BenchChem!

2-(3-Fluoro-4-nitrophenyl)acetic acid

Nitration regioselectivity Process chemistry Supply chain differentiation

2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2) is a fluorinated nitroaromatic carboxylic acid of molecular formula C₈H₆FNO₄ and molecular weight 199.14 g/mol, classified within the fluorinated phenylacetic acid family. Bearing an acetic acid side chain para to the nitro group and a fluorine substituent ortho to the nitro group, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 163395-24-2
Cat. No. B176389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-nitrophenyl)acetic acid
CAS163395-24-2
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyBRWLAOKLDCMHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2): Strategic Fluorinated Building Block for Medicinal Chemistry and Peptide Macrocyclization


2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2) is a fluorinated nitroaromatic carboxylic acid of molecular formula C₈H₆FNO₄ and molecular weight 199.14 g/mol, classified within the fluorinated phenylacetic acid family . Bearing an acetic acid side chain para to the nitro group and a fluorine substituent ortho to the nitro group, this compound serves as a versatile synthetic intermediate in medicinal chemistry. Its strategic substitution pattern renders it a critical precursor for SNAr-based macrocyclization reactions, for the synthesis of enantiomerically pure fluoronitrophenylalanine derivatives, and as a key intermediate in patented routes to the non-steroidal anti-inflammatory drug flurbiprofen . Multiple commercial suppliers offer this compound at purity grades ranging from 95% to ≥98%, with accompanying certificates of analysis including NMR, HPLC, and GC characterization .

Why 2-(3-Fluoro-4-nitrophenyl)acetic acid Cannot Be Replaced by Its Regioisomer or Chloro Analog in Research and Process Chemistry


The 3-fluoro-4-nitro substitution pattern of this compound is not interchangeable with its 4-fluoro-3-nitro regioisomer (CAS 192508-36-4) or its 3-chloro-4-nitro analog (CAS 37777-68-7). In nucleophilic aromatic substitution (SNAr) chemistry, the ortho relationship between fluorine and nitro in the target compound creates a uniquely activated leaving group that directs macrocyclization toward cycloisodityrosine-type natural products such as K-13 and OF4949, whereas the para-fluoro/ meta-nitro regioisomer is employed for vancomycin-type architectures . Furthermore, direct electrophilic nitration of 4-fluorophenylacetic acid derivatives overwhelmingly favors the 4-fluoro-3-nitro regioisomer with selectivities reaching 99:1, meaning the target compound is the disfavored product that requires dedicated synthetic routes and cannot be procured as a casual substitute . In the flurbiprofen manufacturing pathway, the patented fluoro intermediate provides a process advantage over the previously known chloro analog, further constraining interchangeability . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2) Against Closest Analogs


Nitration Regioselectivity: Target Compound Is the D disfavored Product — Sourcing Implications

Direct electrophilic nitration of 4-fluorophenylacetic acid esters overwhelmingly yields the 4-fluoro-3-nitro regioisomer (CAS 192508-36-4) rather than the target 3-fluoro-4-nitro compound (CAS 163395-24-2). Under optimized microreactor conditions, conversion of 4-fluorophenylacetate reaches 98.4% with a regioselectivity of 99:1 in favor of the 4-fluoro-3-nitro isomer . This means the target compound is the minor or disfavored nitration product and must be manufactured via alternative synthetic routes, fundamentally constraining its availability and cost structure relative to the regioisomer. For procurement purposes, this establishes that the target compound cannot be treated as a commodity-grade fluoronitrophenylacetic acid but is a specialty building block with distinct sourcing requirements.

Nitration regioselectivity Process chemistry Supply chain differentiation

SNAr Macrocyclization Divergence: Ortho-Fluoro Activation Channels Synthesis Toward Cycloisodityrosine Natural Products

The ortho relationship between fluorine and nitro in 3-fluoro-4-nitrophenylalanine derivatives (derived from the target compound) provides a uniquely activated SNAr site that has been exploited for the synthesis of cycloisodityrosine-containing cyclic peptides, the ACE inhibitor K-13, aminopeptidase B inhibitors OF4949-III and OF4949-IV, and cyclopeptide alkaloids . In contrast, the regioisomeric 4-fluoro-3-nitrophenylalanine derivatives (derived from CAS 192508-36-4) have been used extensively for vancomycin and its analogues . This divergent reactivity was systematically exploited in the solid-phase synthesis of OF4949 derivatives, where 2-(3-fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2) was explicitly registered as a reactant (Role: RCT, RACT) in the SNAr macrocyclization step, while the regioisomer was not employed in this context . The macrocyclization using this specific regioisomer proceeds under mild conditions (CsF, DMF, room temperature) with reported yields as high as 95% for related systems .

Nucleophilic aromatic substitution Cyclic peptide synthesis Macrocyclization Natural product total synthesis

Flurbiprofen Intermediate: Fluorine vs. Chlorine — Patented Process Advantage

US Patent 4,398,035 explicitly claims dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (derived from the target compound) as a novel and preferred intermediate for flurbiprofen synthesis, distinguishing it from the prior art dialkyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate . The patent describes the fluoro intermediate as part of an improved process where the fluorine substituent ortho to the nitro group enables selective displacement chemistry (F >> Cl > Br > I in ranked leaving group ability) that the chloro analog cannot support with equivalent efficiency . Flurbiprofen produced via this route exhibits anti-inflammatory activity approximately 240 times that of aspirin and analgesic activity approximately 180 times that of aspirin in standard laboratory tests, with an LD50 only 1.2 to 2.4 times greater than aspirin . The patent also describes the subsequent reduction of the nitro group to yield dialkyl 2-(3-fluoro-4-aminophenyl)-2-methylmalonate as a further intermediate, establishing a complete two-step sequence from the target compound's core structure .

Flurbiprofen synthesis NSAID intermediates Patent comparison Halogen differentiation

Physicochemical Property Comparison: Boiling Point and LogP Differentiation Between Regioisomers

While regioisomers share identical molecular formula and mass, predicted physicochemical properties reveal measurable differences that can impact purification, formulation, and analytical identification. The target compound (CAS 163395-24-2) exhibits a predicted boiling point of 384.8±27.0 °C at 760 mmHg, compared with 391.2±27.0 °C for the 4-fluoro-3-nitro regioisomer (CAS 192508-36-4), a difference of approximately 6.4 °C . Both regioisomers share a predicted LogP of 0.98, density of 1.5±0.1 g/cm³, and polar surface area (PSA) of 83.12 Ų . The consensus LogP across multiple computational methods (Alfa Chemistry data) is 0.97, with individual method values ranging from -0.15 (SILICOS-IT) to 1.78 (WLogP), reflecting the moderate lipophilicity characteristic of this fluoronitroaromatic acid . The bioavailability score is 0.56, and gastrointestinal absorption is predicted as High, with no CYP enzyme inhibition flags . The pKa of the carboxylic acid group differs between regioisomers due to the relative positioning of the electron-withdrawing nitro group: the regioisomer (4-fluoro-3-nitro) has a predicted pKa of 4.01±0.10 or 2.97 (JChem) , while the target compound's pKa, with the nitro group para to the acetic acid side chain, is expected to be lower (more acidic) though a direct experimental determination has not been published.

Physicochemical properties Boiling point LogP Regioisomer differentiation Quality control

Purity Specification Spectrum: Commercial Availability from 95% to ≥98% with Batch-Specific Certificates of Analysis

The target compound is commercially available across a defined purity spectrum from multiple reputable suppliers, each providing distinct quality assurance documentation. Fluorochem (UK) supplies the compound at >97% purity with full SDS documentation including GHS07 hazard classification (H302, H315, H319, H335) . Sigma-Aldrich/AChemBlock offers the compound at 95% purity as a light yellow powder, with storage at 0–8 °C and certificates of analysis available via their document portal . MolCore provides the compound at ≥98% (NLT 98%) purity under ISO-certified quality systems with storage at 2–8 °C, explicitly targeting global pharmaceutical R&D and quality control requirements . Bidepharm supplies at 95% standard purity with batch-specific QC reports including NMR, HPLC, and GC characterization data . Alfa Chemistry offers the compound at 95% purity within its fluorinated carboxylic acid portfolio, accompanied by computational chemistry data including drug-likeness parameters and toxicity predictions . No single supplier dominates the market, and purity-tier selection should be matched to the end-use requirements — ≥98% for GMP-adjacent pharmaceutical intermediate applications vs. 95% for exploratory synthetic chemistry.

Purity specification Quality control Vendor comparison Procurement specification

Enzymatic Resolution Enables Access to Both Enantiomers of 3-Fluoro-4-nitrophenylalanine for Stereospecific Peptide Synthesis

Vergne et al. (Tetrahedron: Asymmetry, 1997) demonstrated that both antipodes (L- and D-) of enantiomerically pure 3-fluoro-4-nitrophenylalanine can be obtained from the corresponding racemate via enzymatic resolution using acylase I from Aspergillus melleus . This methodology was subsequently adopted for the synthesis of proteasome inhibitors: (S)-3-fluoro-4-nitrophenylalanine was prepared via acetylation of the racemic amino acid followed by enantiomeric resolution, then applied as an N-benzyloxycarbonyl derivative for solution-phase and solid-phase synthesis of linear peptide precursors incorporating the fluoronitrophenylalanine residue . The compound has been cited in at least 30 subsequent publications, including TMC-95-based proteasome inhibitor design . While both regioisomers (3-fluoro-4-nitro and 4-fluoro-3-nitro) can be resolved enzymatically, the downstream applications diverge: enantiomerically pure 3-fluoro-4-nitrophenylalanine feeds into proteasome inhibitor and cycloisodityrosine programs, whereas 4-fluoro-3-nitrophenylalanine primarily supplies vancomycin-related research . The availability of both enantiomers from a single resolution protocol makes the target compound's amino acid derivative a versatile chiral building block for medicinal chemistry.

Chiral resolution Enzymatic synthesis Fluoronitrophenylalanine Non-natural amino acids Proteasome inhibitor

Evidence-Backed Application Scenarios for 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)


Total Synthesis of Cycloisodityrosine-Containing Natural Products (K-13, OF4949 series)

This is the primary research application where the target compound is irreplaceable. The ortho-fluoro/para-nitro substitution pattern activates the aromatic ring for intramolecular SNAr macrocyclization, enabling the construction of 14- to 17-membered cycloisodityrosine-type macrocycles found in K-13 (an ACE inhibitor) and OF4949-I through OF4949-IV (aminopeptidase B inhibitors with immunomodulatory and antitumor activity) . The compound's role as a reactant in solid-phase OF4949 derivative synthesis is explicitly documented in the primary literature (Tetrahedron Letters, 1997), where it participates in protection/deprotection and SNAr macrocyclization steps on solid support . Researchers in this field cannot substitute the 4-fluoro-3-nitro regioisomer, as that would direct macrocyclization toward vancomycin-type architectures rather than the cycloisodityrosine scaffold .

Flurbiprofen and Generic NSAID Manufacturing Process Development

The target compound serves as the precursor to dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, a patented key intermediate in an improved flurbiprofen synthesis route (US Patent 4,398,035) . The ortho-fluoro substituent provides a kinetically favorable leaving group (F >> Cl > Br > I) for selective SNAr displacement, enabling a more efficient manufacturing process compared to the chloro analog-based route known from prior art . Process chemists developing generic flurbiprofen or exploring cost-optimized NSAID manufacturing should procure this specific regioisomer, as the patent protection and synthetic efficiency advantages are tied to the fluoro substitution pattern. The subsequent reduction to the 3-fluoro-4-aminophenyl intermediate and Suzuki coupling to install the biphenyl moiety complete the flurbiprofen skeleton, with the entire sequence relying on the correct nitro/fluoro positioning .

Enantiomerically Pure Non-Natural Amino Acid Synthesis for Proteasome Inhibitor Medicinal Chemistry

The target compound can be converted to racemic 3-fluoro-4-nitrophenylalanine and subsequently resolved into enantiomerically pure L- and D-antipodes via acylase I-mediated kinetic resolution . The (S)-enantiomer has been specifically employed in the design and synthesis of TMC-95-based proteasome inhibitors, where the fluoronitrophenylalanine residue serves as a critical pharmacophoric element . This application has been validated in the peer-reviewed medicinal chemistry literature with over 30 citations to the original resolution methodology . Procurement of the target regioisomer is mandatory for this application, as the 4-fluoro-3-nitro regioisomer would produce phenylalanine derivatives directed toward vancomycin analogue programs rather than proteasome inhibition .

Fluorinated Building Block Procurement for Parallel Medicinal Chemistry Library Synthesis

As a fluorinated phenylacetic acid building block with a nitro group available for subsequent reduction or SNAr chemistry, the target compound serves as a versatile scaffold for parallel synthesis of diverse compound libraries . The carboxylic acid handle enables amide coupling or esterification, the nitro group can be reduced to an amine for further diversification, and the fluorine atom provides metabolic stability and modulates electronic properties. With purity options spanning 95% to ≥98% from multiple global suppliers , procurement can be aligned with the stage of discovery: 95% purity for initial library synthesis and hit identification, escalating to ≥98% for lead optimization where impurity profiles must be rigorously controlled . The compound's computational drug-likeness profile (consensus LogP 0.97, bioavailability score 0.56, high GI absorption, no CYP inhibition flags) supports its suitability as a starting point for oral drug candidate development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoro-4-nitrophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.